molecular formula C13H14O5 B14687360 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- CAS No. 24350-89-8

1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl-

Cat. No.: B14687360
CAS No.: 24350-89-8
M. Wt: 250.25 g/mol
InChI Key: BGNQRUYYPMRSIG-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- is a chemical compound belonging to the class of organic compounds known as benzopyrans. Benzopyrans are characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its three methoxy groups and a methyl group attached to the benzopyran structure.

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- can be achieved through various synthetic routes. One common method involves the methylation of 6,7,8-trihydroxy-3-methyl-1H-2-benzopyran-1-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzopyran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as amines or thiols replace the methoxy groups, forming new derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions.

Scientific Research Applications

1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- can be compared with other similar compounds, such as:

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Known for its antioxidant properties.

    1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-: Notable for its anti-inflammatory effects.

    1H-2-Benzopyran-1-one, 6,8-dihydroxy-3-methyl-7-[(2R,4R)-tetrahydro-4-methoxy-5-oxo-2-furanyl]-: Studied for its potential anticancer activity.

The uniqueness of 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7,8-trimethoxy-3-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-5-8-6-9(15-2)11(16-3)12(17-4)10(8)13(14)18-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNQRUYYPMRSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471070
Record name 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24350-89-8
Record name 1H-2-Benzopyran-1-one, 6,7,8-trimethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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